molecular formula C19H16O5 B590326 (S)-7-Hydroxywarfarin CAS No. 63740-81-8

(S)-7-Hydroxywarfarin

Cat. No.: B590326
CAS No.: 63740-81-8
M. Wt: 324.332
InChI Key: SKFYEJMLNMTTJA-HNNXBMFYSA-N
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Description

(S)-7-Hydroxywarfarin is a derivative of warfarin, a well-known anticoagulant used to prevent blood clots. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. The hydroxyl group at the 7th position of the molecule plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Hydroxywarfarin typically involves the hydroxylation of warfarin. This can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic processes. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Hydroxywarfarin undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce 7-ketowarfarin, while reduction can yield warfarin.

Scientific Research Applications

(S)-7-Hydroxywarfarin has several scientific research applications:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Explored for its anticoagulant properties and potential use in treating blood clotting disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors. By inhibiting this enzyme, this compound reduces the production of clotting factors, thereby exerting its anticoagulant effects. The molecular targets and pathways involved include the vitamin K cycle and various clotting factors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-7-Hydroxywarfarin include:

    Warfarin: The parent compound with similar anticoagulant properties.

    7-Ketowarfarin: An oxidized derivative with different biological activity.

    4-Hydroxycoumarin: A related compound with anticoagulant properties.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 7th position, which significantly influences its biological activity and interactions with enzymes.

Properties

IUPAC Name

4,7-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFYEJMLNMTTJA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63740-81-8
Record name 7-Hydroxywarfarin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-HYDROXYWARFARIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/790295572A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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